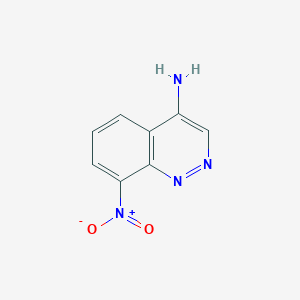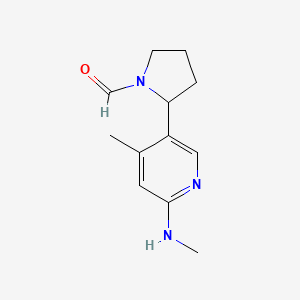
2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound with a pyrrolidine ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylic acid
- 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-methanol
Uniqueness
2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Its aldehyde group, in particular, allows for unique reactivity compared to similar compounds with different functional groups.
Propiedades
Fórmula molecular |
C12H17N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-[4-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C12H17N3O/c1-9-6-12(13-2)14-7-10(9)11-4-3-5-15(11)8-16/h6-8,11H,3-5H2,1-2H3,(H,13,14) |
Clave InChI |
FDQFYMWZRDKOLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2CCCN2C=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)
![Benzo[d]isothiazol-6-ylmethanol](/img/structure/B13016282.png)
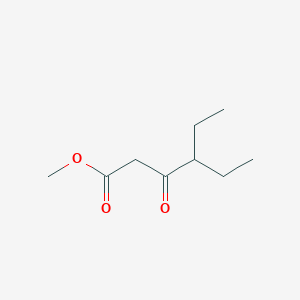
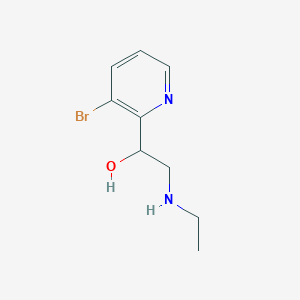
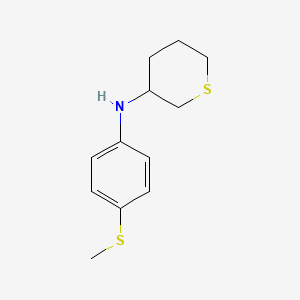



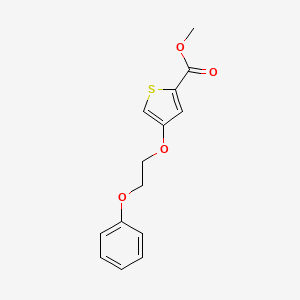
![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13016335.png)

